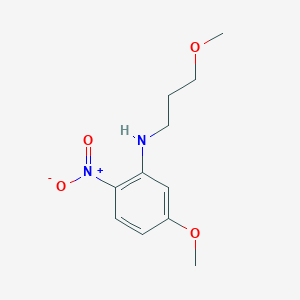
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-N-(3-Methoxypropyl)-2-nitroanilin ist eine organische Verbindung mit der Summenformel C12H16N2O5. Sie ist ein Derivat des Anilins mit Methoxy- und Nitro- funktionellen Gruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methoxy-N-(3-Methoxypropyl)-2-nitroanilin beinhaltet typischerweise die Nitrierung von 5-Methoxyanilin gefolgt von der Alkylierung mit 3-Methoxypropylhalogenid. Die Nitrierungsreaktion wird üblicherweise mit einem Gemisch aus konzentrierter Schwefelsäure und Salpetersäure bei niedrigen Temperaturen durchgeführt, um die Nitrogruppe in der ortho-Position relativ zur Methoxygruppe einzuführen. Der anschließende Alkylierungsschritt beinhaltet die Reaktion des nitrierten Zwischenprodukts mit 3-Methoxypropylhalogenid in Gegenwart einer Base wie Kaliumcarbonat, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Methoxy-N-(3-Methoxypropyl)-2-nitroanilin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Methoxy-N-(3-Methoxypropyl)-2-nitroanilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)chlorid zu einer Aminogruppe reduziert werden.
Substitution: Die Methoxygruppen können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden können.
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methoxygruppen, unterliegen, was zur Bildung von Aldehyden oder Carbonsäuren führt.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle (Pd/C) oder Zinn(II)chlorid in Salzsäure.
Substitution: Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in aprotischen Lösungsmitteln wie Dimethylformamid (DMF).
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Reduktion: 5-Methoxy-N-(3-Methoxypropyl)-2-aminoanilin.
Substitution: Verschiedene substituierte Aniline, abhängig vom verwendeten Nukleophil.
Oxidation: Entsprechende Aldehyde oder Carbonsäuren.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-N-(3-Methoxypropyl)-2-nitroanilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Baustein für die Entwicklung neuer Materialien und Verbindungen.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuartiger Therapeutika.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-N-(3-Methoxypropyl)-2-nitroanilin hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können, was möglicherweise zu zytotoxischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 5-methoxy-N-(3-methoxypropyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Methoxy-N,N-Diisopropyltryptamin (5-MeO-DIPT): Ein Tryptamin-Derivat mit halluzinogenen Eigenschaften.
5-Methoxy-N-(3-Methoxypropyl)-2-nitrobenzamid: Eine strukturell ähnliche Verbindung mit anderen funktionellen Gruppen.
Einzigartigkeit
5-Methoxy-N-(3-Methoxypropyl)-2-nitroanilin ist einzigartig aufgrund seiner spezifischen Kombination von Methoxy- und Nitrogruppen, die eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine strukturellen Merkmale machen es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen, die es von anderen ähnlichen Verbindungen abhebt.
Eigenschaften
Molekularformel |
C11H16N2O4 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
5-methoxy-N-(3-methoxypropyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O4/c1-16-7-3-6-12-10-8-9(17-2)4-5-11(10)13(14)15/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
VTKHECQPSWGDCA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















